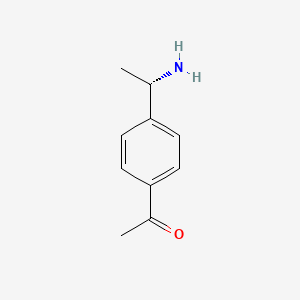

(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-[4-[(1S)-1-aminoethyl]phenyl]ethanone |

InChI |

InChI=1S/C10H13NO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-7H,11H2,1-2H3/t7-/m0/s1 |

InChI Key |

KOMCDPPOHOQBSF-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)C)N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens and nitrating agents are commonly used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl ring provides hydrophobic interactions, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Classification and Physicochemical Properties

The compound’s structural analogs can be categorized based on substituent variations on the phenyl ring or the acetyl group. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties

Notes:

- The tert-butyl derivative (CAS: 943-27-1) is a liquid (boiling point: 117°C) with industrial applications, contrasting with the solid-state sulfonylidene analogs .

- Halogenated derivatives (e.g., chloromethyl in 1f) exhibit higher melting points (~137°C) due to polar substituents .

Anticancer and Anti-Ulcer Agents

- Piperidine-linked dihydropyrimidinones: Compounds like 3-(dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (enaminone III) demonstrated anti-ulcer activity via histopathological evaluation .

Enzyme Inhibition

- N-Methyl-piperazine chalcones : Derivatives like (E)-1-(4-(4-methylpiperazin-1-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one (2a) act as dual MAO-B/AChE inhibitors, relevant for neurodegenerative disease therapy .

Comparison with Target Compound: While this compound itself lacks direct biological data in the provided evidence, its structural role in synthesizing piperazine/piperidine-containing bioactive molecules highlights its utility in medicinal chemistry .

Catalytic Approaches

- Ruthenium(II)-catalyzed reactions enable efficient synthesis of sulfonylidene derivatives (e.g., 1b–1i) with high regioselectivity .

Biological Activity

(S)-1-(4-(1-Aminoethyl)phenyl)ethan-1-one, also known as (S)-1-(4-(1-aminoethyl)phenyl)ethanone hydrochloride, is a compound with notable biological activity owing to its structural features, particularly the aminoethyl group. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an ethanone backbone with a phenyl ring substituted by an aminoethyl group. This configuration allows for significant interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The aminoethyl group can form hydrogen bonds, enhancing binding affinity to various enzymes. It may act as a substrate or inhibitor in biochemical pathways, influencing metabolic processes.

- Electrostatic Interactions : The compound's ability to engage in electrostatic interactions with charged biological molecules further modulates its activity.

- Hydrophobic Effects : The phenyl ring contributes to hydrophobic interactions, which are critical for the stability of enzyme-substrate complexes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It could potentially inhibit the growth of Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values need further investigation .

- Antifungal Properties : Similar to its antibacterial effects, there is potential for antifungal activity against certain fungal strains, although detailed studies are required to confirm these effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Potential inhibition of fungal strains | |

| Enzyme Inhibition | Interaction with specific enzymes |

Case Study: Antimicrobial Testing

In a study examining the antimicrobial properties of various compounds, this compound was included among several tested derivatives. The compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with observed MIC values indicating effective inhibition at low concentrations. Further testing is required to establish its efficacy in clinical settings .

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in:

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry. For instance, the ketone carbonyl resonates at ~200 ppm in ¹³C NMR, while the chiral center’s configuration is confirmed via NOE experiments .

- FT-IR : The carbonyl stretch (~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) validate functional groups .

- X-ray Crystallography : SHELX programs refine crystal structures to confirm absolute (S)-configuration .

- Chiral HPLC : Enantiomeric purity is assessed using chiral stationary phases (e.g., cellulose-based columns) .

How can enantioselective synthesis be optimized for high enantiomeric excess (ee)?

Advanced

Asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed couplings) or enzymatic resolution can enhance ee. For example, lipase-mediated kinetic resolution of racemic intermediates selectively hydrolyzes the (R)-enantiomer, leaving the (S)-form intact . Computational modeling (DFT) predicts transition states to guide ligand design, minimizing side reactions . Reaction parameters (temperature, solvent polarity) must be rigorously controlled to suppress racemization .

What strategies resolve contradictions in reported biological activity data?

Advanced

Discrepancies often arise from:

- Stereochemical impurities : Even minor (R)-enantiomer contamination can alter bioactivity. Validate purity via chiral HPLC and correlate with activity .

- Solubility differences : The aminoethyl group’s hydrophilicity may require DMSO or ethanol solubilization, affecting assay reproducibility .

- Assay conditions : Buffer pH (e.g., amine protonation in acidic media) modulates receptor binding. Standardize protocols across studies .

How is the crystal structure determined using SHELX?

Q. Advanced

- Data Collection : High-resolution X-ray diffraction data (λ = 1.5418 Å) are collected at low temperature (100 K) to minimize thermal motion .

- Structure Solution : SHELXD identifies heavy atoms via Patterson methods, while SHELXL refines coordinates and anisotropic displacement parameters .

- Validation : R-factor (<5%) and residual electron density maps confirm model accuracy. Absolute configuration is assigned using Flack or Hooft parameters .

How do solubility and lipophilicity impact experimental design?

Basic

The compound’s logP (~1.5) suggests moderate lipophilicity, requiring solvent optimization for biological assays. Ethanol or methanol (polar protic solvents) enhance solubility via hydrogen bonding with the amine and ketone groups . For in vitro studies, stock solutions in DMSO (<1% final concentration) prevent cytotoxicity .

What computational methods predict interactions with biological targets?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes/receptors. The aminoethyl group’s orientation in the active site is critical for hydrogen bonding .

- Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-target complexes over 100 ns, evaluating RMSD and binding free energy (MM/PBSA) .

How is redox behavior analyzed in biological systems?

Advanced

Cyclic voltammetry (CV) measures oxidation/reduction potentials (e.g., ketone→alcohol at ~-1.2 V vs Ag/AgCl) . In cellular assays, ROS generation is quantified via DCFH-DA fluorescence, linking redox activity to apoptosis induction . Synchrotron XAS tracks metal coordination changes during redox reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.